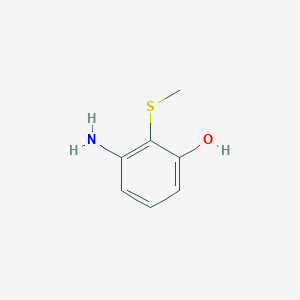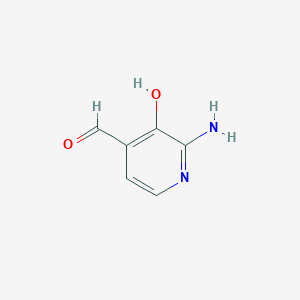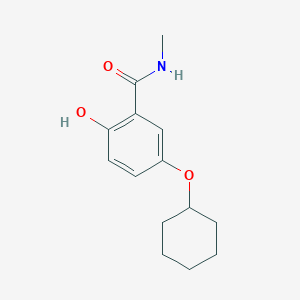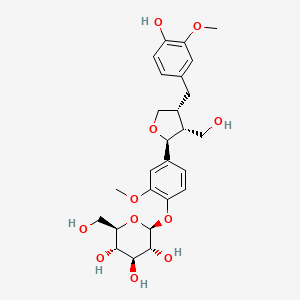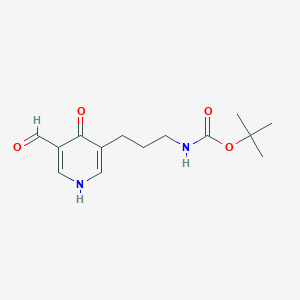
Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate: is an organic compound with the molecular formula C14H20N2O4 and a molar mass of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate typically involves the following steps:
Formation of the Hydroxypyridine Intermediate: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Introduction of the Propylcarbamate Group: The intermediate is then reacted with 3-bromopropylamine in the presence of a base like potassium carbonate to introduce the propylcarbamate group.
Final Product Formation: The final step involves the purification of the product using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypyridine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of hydroxypyridine derivatives with biological molecules. It serves as a model compound for investigating the binding and activity of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its ability to undergo various chemical transformations makes it a useful building block for creating molecules with desired pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of products with specific properties and functions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The formyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of proteins and other biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-formyl-3-pyridinylcarbamate
- Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Comparison: Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate is unique due to the presence of both a formyl group and a hydroxypyridine moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the propylcarbamate group provides increased stability and solubility, making it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-formyl-4-oxo-1H-pyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-15-8-11(9-17)12(10)18/h7-9H,4-6H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
FOAJXOODVJLUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC=C(C1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



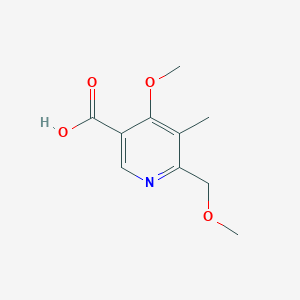
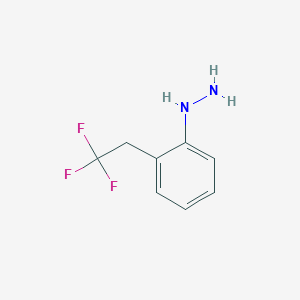

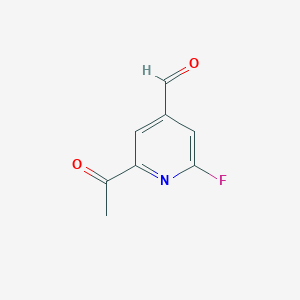
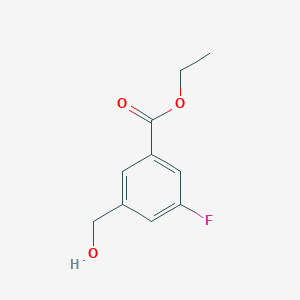
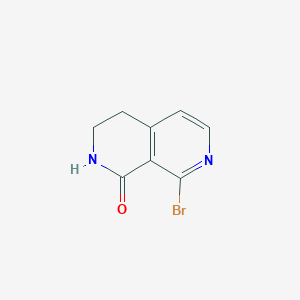
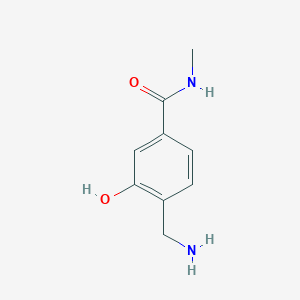
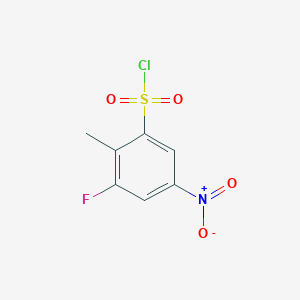
![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
